molecular formula C9H12N2O3 B14651062 N-Methoxy-N'-(4-methoxyphenyl)urea CAS No. 52420-60-7

N-Methoxy-N'-(4-methoxyphenyl)urea

Cat. No.: B14651062
CAS No.: 52420-60-7
M. Wt: 196.20 g/mol
InChI Key: DDAHHTBWZKUYHQ-UHFFFAOYSA-N
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Description

Significance of Urea (B33335) Derivatives in Modern Organic Synthesis and Medicinal Chemistry

Urea derivatives represent a cornerstone of modern organic and medicinal chemistry, a status earned through their versatile reactivity and profound impact on drug discovery. nih.govacs.orgnih.gov The urea functional group, characterized by a carbonyl flanked by two nitrogen atoms, possesses the ability to form multiple stable hydrogen bonds. nih.govmdpi.com This capacity for strong and specific interactions with biological targets like proteins and enzymes is a key determinant of their widespread use in the development of therapeutic agents. nih.govresearchgate.net

Historically, the synthesis of urea by Friedrich Wöhler in 1828 from inorganic precursors was a landmark event that dismantled the theory of vitalism and laid the foundation for modern organic chemistry. quora.com Since then, the field has evolved dramatically, with urea derivatives now integral to a vast array of pharmaceuticals. They are found in drugs targeting a wide spectrum of diseases, including cancer, HIV, diabetes, and microbial infections. nih.govnih.gov For instance, several clinically approved kinase inhibitors, such as Sorafenib and Lenvatinib, feature a urea moiety that is crucial for their binding to the target protein. acs.orgmdpi.com

In organic synthesis, urea derivatives serve as versatile intermediates and building blocks. nih.gov Traditional synthetic methods often involve the use of hazardous reagents like phosgene (B1210022) and isocyanates. nih.govmdpi.com Consequently, a significant area of research focuses on developing safer and more sustainable synthetic routes. nih.govnih.gov These efforts include the use of less toxic carbonyl sources and the development of novel catalytic systems. nih.govnih.gov The adaptability of the urea scaffold also extends to its use as linkers in antibody-drug conjugates and as components in materials science and organocatalysis. nih.gov

Structural Features and Classification of N-Methoxy-N'-(4-methoxyphenyl)urea within N-Alkoxy-N'-arylurea Systems

This compound belongs to the broader class of N-Alkoxy-N'-arylureas. This classification highlights the key structural motifs within the molecule. The "N-alkoxy" designation refers to the methoxy (B1213986) group (-OCH3) attached to one of the urea nitrogen atoms. The "N'-arylurea" part of the name indicates that the other nitrogen atom is substituted with an aryl group, which in this specific case is a 4-methoxyphenyl (B3050149) group.

The presence of the N-alkoxy group is a distinguishing feature that can influence the compound's chemical and physical properties. The introduction of an oxygen atom on the nitrogen can affect the electronic distribution and conformation of the urea backbone. Research on related N-alkoxyamides has shown that substitution at the nitrogen by two electronegative atoms can lead to a more pyramidal nitrogen atom and a reduction in resonance stabilization. researchgate.net

Table 1: Structural and Chemical Identity of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C9H12N2O3
Molecular Weight 196.20 g/mol
CAS Number 139444-37-4

Overview of Current Research Landscape and Key Research Questions Pertaining to this compound

The current research landscape for this compound and related N-alkoxy-N'-arylureas is driven by several key questions aimed at elucidating their fundamental chemistry and exploring their potential applications.

A primary area of investigation is the synthesis of these compounds. Researchers are interested in developing efficient and selective methods for their preparation. This includes exploring novel reagents and catalytic systems to control the substitution pattern on the urea core. The synthesis of unsymmetrical ureas, in general, remains an area of active development, with a focus on avoiding hazardous starting materials. mdpi.com

Another critical research direction is the exploration of the biological activity of this compound. Given the prevalence of urea derivatives in medicinal chemistry, a key question is whether this specific compound or its analogues exhibit any interesting pharmacological properties. Studies on similar urea derivatives have shown a wide range of biological activities, including anticancer and enzyme inhibitory effects. mdpi.comresearchgate.netnih.gov For example, the substitution pattern on the aryl ring of N-aryl-N'-arylmethylurea derivatives has been shown to significantly influence their antiproliferative activity against various cancer cell lines. mdpi.comnih.gov

Furthermore, the physicochemical properties of this compound are of fundamental interest. Understanding its solubility, stability, and conformational preferences is crucial for its potential application in various fields. The presence of the N-methoxy group is expected to influence these properties, and researchers are keen to understand the structure-property relationships within this class of compounds. X-ray crystallography and computational modeling are valuable tools in this endeavor, providing insights into the three-dimensional structure and electronic properties of these molecules. researchgate.netdsau.dp.ua

In essence, the research on this compound is a quest to understand how its unique structural features translate into specific chemical and biological functions. The answers to these research questions will ultimately determine its utility in areas ranging from the development of new synthetic methodologies to the discovery of novel therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52420-60-7

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

1-methoxy-3-(4-methoxyphenyl)urea

InChI

InChI=1S/C9H12N2O3/c1-13-8-5-3-7(4-6-8)10-9(12)11-14-2/h3-6H,1-2H3,(H2,10,11,12)

InChI Key

DDAHHTBWZKUYHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NOC

Origin of Product

United States

Elucidation of Chemical Reactivity and Reaction Mechanisms of N Methoxy N 4 Methoxyphenyl Urea

Nucleophilic Reactions at the Urea (B33335) Nitrogen Centers

The nitrogen atoms of the urea group in N-Methoxy-N'-(4-methoxyphenyl)urea are centers of nucleophilic activity. Their reactivity is influenced by the electronic effects of the methoxy (B1213986) and 4-methoxyphenyl (B3050149) substituents.

N-Alkoxy Urea Reactivity Towards P-Nucleophiles

N-alkoxy-N-chloroureas have been shown to react with phosphorus-based nucleophiles, such as trimethyl phosphite, to form N-alkoxy-N-(dimethoxyphosphoryl)ureas. researchgate.net This reaction represents a novel method for the synthesis of N-phosphorylureas through nucleophilic substitution at the nitrogen atom. researchgate.netdsau.dp.ua The process is believed to proceed through the initial formation of a labile N-alkoxy-N-(trimethoxyphosphonium)urea chloride intermediate, which then undergoes O-demethylation via an Arbuzov-type reaction to yield the final N-phosphorylated urea product. dsau.dp.ua The reaction of phosphines with compounds containing N-O bonds can also lead to the formation of aza-ylides. nih.gov Specifically, n-tributylphosphine has been found to catalyze the addition of H-phosphonates, H-phosphinates, and H-phosphine oxides to alkynes. nih.gov

Table 1: Reactivity of N-Alkoxy-N-chloroureas with Trimethyl Phosphite

ReactantNucleophileProductSignificance
N-alkoxy-N-chloroureaTrimethyl phosphiteN-alkoxy-N-(dimethoxyphosphoryl)ureaNew synthetic route to N-phosphorylureas

Substitution Reactions Involving the N-Methoxy Group

The N-methoxy group can be involved in substitution reactions. For instance, studies on related N-alkoxy-N-chloroureas have shown that they can react with various amines, leading to the substitution of the chlorine atom and the formation of N-alkoxyhydrazines. researchgate.net The stability and further transformation of these products depend on the nature of the amine used. researchgate.net

Oxidative Transformations and Radical Species Generation

The N-alkoxy moiety of this compound is susceptible to oxidative transformations, which can lead to the generation of reactive radical species.

Formation and Reactivity of Alkoxyl Radicals from N-Alkoxy Moieties

N-alkoxy compounds, such as N-alkoxyphthalimides and N-alkoxy-2-pyridones, are known precursors for alkoxyl radicals. sioc.ac.cnkoreascience.krmdpi.com These radicals can be generated under various conditions, including photoredox catalysis, which allows for mild reaction conditions. sioc.ac.cnmdpi.comresearchgate.net The generation of alkoxyl radicals from N-alkoxy-2-pyridones is initiated by the attack of a radical, like tributyltin radical, onto the carbonyl oxygen, followed by the cleavage of the N-O bond. koreascience.kr Once formed, these highly reactive alkoxyl radicals can participate in a variety of transformations, including hydrogen atom abstraction and addition to unsaturated bonds. koreascience.krrsc.org

Intramolecular and Intermolecular Hydrogen Atom Transfer in N-Alkoxy Systems

Alkoxyl radicals generated from N-alkoxy systems can undergo both intramolecular and intermolecular hydrogen atom transfer (HAT) reactions. rsc.orgresearchgate.net Intramolecular HAT, particularly 1,5-HAT, is a common process where the alkoxyl radical abstracts a hydrogen atom from a carbon atom at the 5-position relative to the oxygen, leading to the formation of a carbon-centered radical. sioc.ac.cnnih.gov This subsequent radical can then undergo further reactions, such as cyclization. koreascience.kr The selectivity of HAT is influenced by factors like bond dissociation energies and the electronic character of the HAT reagent. nih.gov Both excited singlet and triplet states of molecules can undergo intramolecular hydrogen-atom transfer. rsc.org

Table 2: Hydrogen Atom Transfer (HAT) in N-Alkoxy Systems

HAT TypeDescriptionConsequence
IntramolecularAlkoxyl radical abstracts a hydrogen from within the same molecule.Formation of a new carbon-centered radical, often leading to cyclization.
IntermolecularAlkoxyl radical abstracts a hydrogen from a different molecule.Generation of a new radical species from the hydrogen donor molecule.

Electrophilic Aromatic Substitution on the 4-Methoxyphenyl Moiety

The 4-methoxyphenyl group of this compound is an activated aromatic ring, susceptible to electrophilic aromatic substitution. The methoxy group (-OCH3) is a strong electron-donating group, which activates the benzene (B151609) ring towards electrophilic attack, making it more reactive than benzene itself. wikipedia.orgquora.com This activation is due to the mesomeric effect, where the lone pairs on the oxygen atom are delocalized into the aromatic pi-system, increasing the electron density of the ring. wikipedia.org

The methoxy group is an ortho, para-directing group, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the methoxy group. wikipedia.orglibretexts.org This directing effect is also a consequence of the resonance stabilization of the intermediates formed during the substitution at these positions. pearson.com For example, the bromination of anisole (B1667542) (methoxybenzene) proceeds rapidly to give predominantly the para-substituted product. libretexts.org

Table 3: Electrophilic Aromatic Substitution on Anisole (a model for the 4-methoxyphenyl moiety)

ReactionReagentsMajor Product(s)
BrominationBr2p-Bromoanisole
NitrationHNO3/H2SO4o-Nitroanisole and p-Nitroanisole
Friedel-Crafts AcylationCH3COCl/AlCl3p-Methoxyacetophenone

Hydrolytic Stability and Degradation Pathways of the Urea Linkage

The urea linkage is a critical determinant of the stability of this compound. While phenylurea compounds are generally recognized for their relative stability to chemical degradation in aqueous solutions under moderate temperature and pH conditions (pH 4–10), their susceptibility to hydrolysis increases under more acidic or alkaline environments, as well as in the presence of certain catalysts.

Research on phenylurea herbicides, a class of compounds to which this compound is structurally related, indicates that a primary degradation pathway involves the hydrolysis of the urea bond to yield the corresponding aniline (B41778) derivative. oup.com In the case of this compound, this would lead to the formation of 4-methoxyaniline.

The hydrolysis of phenylureas is influenced by pH, temperature, and buffer concentration. researchgate.net Kinetic studies on similar phenylureas suggest that the formation of a phenylisocyanate intermediate can occur through a zwitterionic intermediate. researchgate.net The generation of this intermediate is subject to catalysis by acids and bases. At high buffer concentrations, or at pH values below 3 or above 12, the breakdown of this zwitterion becomes the rate-determining step. researchgate.net Bifunctional buffers have been shown to be particularly effective catalysts in these reactions. researchgate.net

Table 1: Postulated Hydrolytic Degradation Products of this compound

ReactantConditionMajor Degradation Product
This compoundAcidic/Alkaline Hydrolysis4-Methoxyaniline

This table is based on the general degradation pathways observed for phenylurea compounds.

Mechanistic Investigations of Specific Transformations Involving this compound

The reactivity of this compound extends beyond simple hydrolysis, with the N-methoxy group introducing unique electronic properties that influence its participation in other chemical transformations.

One area of investigation has been the use of N-methoxy-N'-aryl ureas in oxidative C–H bond olefination reactions. In this context, the N-O bond of the urea substrate demonstrates notable oxidative behavior. This suggests that the N-O bond is a potential site of reactivity, susceptible to cleavage under specific conditions. science.gov The cleavage of N-O bonds is a known reaction pathway for various classes of organic compounds, including oximes and hydroxylamines, and can be mediated by different reagents and conditions. mdpi.com

While detailed mechanistic studies specifically on this compound are limited, the behavior of related N-alkoxy compounds provides insight. For instance, the cleavage of the N-O bond in isoxazolines, which also feature this linkage, can be achieved using various transition metal-mediated conditions. nih.gov This points to the possibility of similar catalytic transformations for this compound, potentially leading to novel derivatives.

The urea moiety itself can also participate in specific reactions. For example, the anion of urea can act as a nucleophile in substitution reactions. nih.gov This reactivity, however, is dependent on the specific reaction conditions and the nature of the electrophile.

Advanced Spectroscopic Characterization and Structural Analysis of N Methoxy N 4 Methoxyphenyl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

A definitive assignment of the proton and carbon signals for N-Methoxy-N'-(4-methoxyphenyl)urea through NMR spectroscopy is contingent on experimental data, which is currently unavailable.

Proton NMR (¹H NMR) Chemical Shift Correlations

Without experimental ¹H NMR spectra, a data table of chemical shifts and their correlations to the specific protons in the this compound molecule cannot be generated.

Carbon-13 NMR (¹³C NMR) Chemical Shift Correlations

Similarly, the absence of ¹³C NMR data prevents the creation of a table detailing the chemical shifts for each carbon atom in the compound.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

The elucidation of the molecular connectivity through advanced 2D NMR techniques such as COSY, HSQC, and HMBC is dependent on the analysis of experimental 2D spectra, which are not publicly available for this compound.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

A detailed analysis of the functional groups and conformational aspects of this compound using vibrational spectroscopy cannot be accurately performed without the corresponding experimental spectra.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

A data table of characteristic FT-IR absorption frequencies and their corresponding vibrational modes for this compound cannot be compiled without access to an experimental FT-IR spectrum.

Raman Spectroscopy Investigations

Likewise, the analysis of Raman scattering peaks to identify and characterize the vibrational modes of the molecule is not possible without experimental Raman spectroscopic data.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal confirmation of a compound's elemental composition by measuring its mass with extremely high accuracy. nih.gov For derivatives of urea (B33335), this technique provides definitive validation of the molecular formula. In the analysis of compounds structurally similar to this compound, such as N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea, HRMS using Electrospray Ionization (ESI) demonstrates remarkable precision. nih.govresearchgate.net The close correlation between the calculated and experimentally found mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ confirms the assigned molecular formula. nih.govresearchgate.net

The integration of soft ionization methods with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) allows for the analysis of molecules directly from complex mixtures with ultrahigh resolution and sub-ppm mass accuracy. nih.gov This capability is essential for distinguishing between compounds with very similar nominal masses.

Beyond molecular formula confirmation, HRMS is instrumental in analyzing fragmentation patterns. While the specific fragmentation of this compound is not detailed in the provided search results, the fragmentation of related structures, like N,N'-Bis-(4-methoxyphenyl)urea, involves the cleavage of the molecule into constituent parts, such as 4-methoxyaniline and 4-methoxyphenyl (B3050149) isocyanate. nist.gov This analysis provides valuable information for structural elucidation. Advanced techniques can also predict collision cross-section (CCS) values, which offer an additional layer of structural information based on the ion's shape in the gas phase. uni.luuni.lu

Table 1: Illustrative HRMS Data for a Related Urea Derivative Data based on N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea nih.govresearchgate.net

Ion Calculated m/z Found m/z

X-ray Crystallography for Solid-State Molecular Architecture Determination

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal structure of urea derivatives is significantly influenced by intermolecular forces, particularly hydrogen bonds. nih.govrsc.org In compounds containing the urea moiety, the N-H groups act as hydrogen bond donors, while the carbonyl oxygen is a strong acceptor. This typically leads to the formation of robust intermolecular N-H···O hydrogen bonds. nih.govnih.gov These interactions are fundamental in organizing the molecules into well-defined one-, two-, or three-dimensional networks in the crystal lattice. nih.govresearchgate.netnih.gov

For instance, in the crystal structure of N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea, molecules are linked by N-H···O hydrogen bonds to form one-dimensional chains. nih.gov Similarly, in N-(2,5-Dimethoxyphenyl)-N′-[4-(2-hydroxyethyl)phenyl]urea, both intermolecular N-H···O and O-H···O hydrogen bonds contribute to creating a three-dimensional network. nih.gov The methoxy (B1213986) group's oxygen atom can also participate as a hydrogen bond acceptor. mdpi.comcardiff.ac.uk

Table 2: Representative Hydrogen-Bond Geometry in a Related Thiourea (B124793) Analog Data based on N-(4-Methoxyphenyl)thiourea researchgate.net

D—H···A D—H (Å) H···A (Å) D···A (Å) D—H···A (°)
N2—H2B···O1 0.88 2.18 3.00 156

D = Donor atom; A = Acceptor atom

Conformational Analysis and Dihedral Angle Characterization

Conformational analysis through X-ray crystallography involves the detailed measurement of dihedral (torsion) angles, which describe the rotation around single bonds and define the molecule's shape. In derivatives of N-(4-methoxyphenyl)urea, key dihedral angles include those that describe the orientation of the phenyl ring relative to the urea plane and the conformation of the methoxy group. mdpi.comnih.gov

In many related structures, the phenyl ring is not coplanar with the urea or thiourea group. For example, in N-(4-Methoxyphenyl)thiourea, the dihedral angle between the benzene (B151609) ring and the thiourea group is 59.23°. researchgate.net In another case, N-(2,5-Dimethoxyphenyl)-N′-[4-(2-hydroxyethyl)phenyl]urea, the dihedral angle between the two benzene rings is 43.66 (4)°. nih.gov The methoxy group itself tends to be nearly coplanar with the attached benzene ring, as seen in N-(4-methoxyphenyl)picolinamide, where the C9—C10—O2—C13 torsion angle is 7.5 (5)°. nih.gov These specific geometric parameters are crucial for understanding the molecule's steric and electronic properties.

Table 3: Selected Torsion Angles from a Related Picolinamide Analog Data based on N-(4-methoxyphenyl)picolinamide nih.gov

Angle Value (°)
N1—C5—C6—N2 3.1 (4)
C6—N2—C7—C8 12.7 (6)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions occurring within a molecule upon absorption of light in the UV and visible regions. For aromatic compounds like this compound, the absorption of UV light promotes electrons from a lower energy orbital (ground state) to a higher energy orbital (excited state).

The UV-Vis spectrum of a structurally related compound, 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea, shows strong absorptions at 252 nm and 305 nm, which are characteristic of mono- and di-substituted benzene rings. mdpi.com These absorptions are typically assigned to π→π* transitions within the aromatic system and the C=O group. In other similar molecules, an absorbance maximum around 342 nm is attributed to an n→π* transition, which involves the non-bonding electrons on oxygen or nitrogen atoms. researchgate.net Theoretical studies on related compounds calculate absorption peaks that correspond to transitions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.za

Table 4: UV-Vis Absorption Data for Related Aromatic Urea and Chalcone Compounds

Compound λmax (nm) Transition Type (Assignment) Reference
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea 252, 305 π→π* (Substituted benzenes) mdpi.com

Computational Investigations of this compound Remain Unexplored

Despite the growing application of computational chemistry in characterizing molecular structures and properties, a thorough theoretical investigation of the compound this compound appears to be absent from published scientific literature.

A comprehensive search for dedicated computational studies on this compound has yielded no specific results. Consequently, detailed data regarding its quantum chemical calculations, including optimized geometries, electronic structures, and predicted spectroscopic parameters, are not available in the public domain.

Computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules. Methods such as Density Functional Theory (DFT) are routinely employed to model the ground state properties of chemical systems, offering insights into their stability and reactivity. The selection of appropriate functionals and basis sets is a critical aspect of these calculations, ensuring the accuracy of the results for specific molecular classes like ureas.

Furthermore, computational techniques are instrumental in predicting and interpreting spectroscopic data. The Gauge-Including Atomic Orbital (GIAO) method, for instance, is a well-established approach for calculating NMR chemical shifts, aiding in the structural elucidation of complex molecules. Similarly, theoretical vibrational spectra (FT-IR and Raman) can be simulated to complement experimental findings, and Time-Dependent DFT (TD-DFT) is used to predict electronic transitions observed in UV-Vis spectra.

While computational studies have been conducted on structurally related compounds containing either a methoxyphenyl or a urea moiety, the specific combination in this compound has not been the subject of a focused theoretical analysis. The electronic and steric effects arising from the interplay between the N-methoxy and the 4-methoxyphenyl groups would be of particular interest for a computational study.

The absence of such research presents an opportunity for future investigations to fill this knowledge gap. A dedicated computational analysis of this compound would provide valuable data on its three-dimensional structure, electronic properties, and spectroscopic signatures, contributing to a more complete understanding of this compound.

Computational Chemistry and Theoretical Investigations of N Methoxy N 4 Methoxyphenyl Urea

Frontier Molecular Orbital (FMO) Theory and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity and electronic properties of a molecule. The energy and distribution of these orbitals are key determinants of a molecule's behavior in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap generally signifies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more prone to chemical reactions. For N-Methoxy-N'-(4-methoxyphenyl)urea, the presence of electron-donating groups (methoxy) and the urea (B33335) backbone influences the energies of the frontier orbitals.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Urea (reference)-7.81.59.3
Substituted Phenylurea (example)-6.5-0.85.7
This compound (predicted)-6.2-0.55.7

Note: The values for Substituted Phenylurea and this compound are illustrative and based on typical values for similar compounds, not on direct experimental or calculated data for this specific molecule.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow denote areas with intermediate potential. uni-muenchen.de

For this compound, an MEP map would likely reveal the following:

Negative Potential (Red/Yellow): The oxygen atom of the carbonyl group (C=O) and the oxygen atoms of the methoxy (B1213986) groups would exhibit the most negative potential due to the high electronegativity of oxygen. These sites are the primary locations for electrophilic attack and hydrogen bond acceptance.

Positive Potential (Blue): The hydrogen atoms of the N-H groups would show the most positive potential, making them the principal sites for nucleophilic attack and hydrogen bond donation.

This visual representation of charge distribution is crucial for understanding intermolecular interactions, such as drug-receptor binding or self-assembly. researchgate.net

Fukui functions and local reactivity indices provide a more quantitative measure of the reactivity of specific atomic sites within a molecule. Derived from conceptual DFT, these descriptors help to identify which atoms are most likely to undergo nucleophilic, electrophilic, or radical attack. The Fukui function, f(r), indicates the change in electron density at a particular point 'r' when the total number of electrons in the system changes.

f+(r): for nucleophilic attack (addition of an electron)

f-(r): for electrophilic attack (removal of an electron)

f0(r): for radical attack

By calculating these indices for each atom in this compound, one could precisely pinpoint the most reactive centers. It is expected that the carbonyl oxygen and the nitrogen atoms would have significant values, indicating their high reactivity, which aligns with the qualitative predictions from MEP mapping.

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics, telecommunications, and optical data storage. mdpi.com Urea and its derivatives have been studied for their NLO properties. nih.gov The NLO response of a molecule is governed by its hyperpolarizability (β), which is a measure of how the dipole moment of the molecule changes in the presence of a strong electric field.

Computational methods, such as DFT, can be used to calculate the hyperpolarizability of this compound. The presence of electron-donating methoxy groups and the π-conjugated system of the phenyl rings can enhance the NLO properties. The charge transfer between the donor (methoxy-phenyl group) and acceptor (urea moiety) parts of the molecule can lead to a large hyperpolarizability. It is known that molecules with a smaller HOMO-LUMO gap tend to have higher hyperpolarizability. ajchem-a.com

Table 2: Calculated Non-Linear Optical Properties (Illustrative)

CompoundDipole Moment (μ) (Debye)Hyperpolarizability (β) (esu)
Urea (reference)4.560.37 x 10⁻³⁰
p-Nitroaniline (reference)6.234.5 x 10⁻³⁰
This compound (predicted)~5-7> 1.0 x 10⁻³⁰

Note: The values for this compound are predictive and based on the expected influence of its functional groups in comparison to reference compounds. Actual values would require specific calculations.

Solvent Effects Modeling and Reaction Pathway Simulations

The chemical behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate the effects of different solvents on the properties and reactivity of this compound. The Polarizable Continuum Model (PCM) is a widely used method to account for solvent effects by representing the solvent as a continuous dielectric medium. nih.gov

These simulations can predict how the HOMO-LUMO gap, dipole moment, and other electronic properties change in various solvents. For instance, polar solvents are expected to stabilize polar structures, potentially altering the conformational preferences and reaction pathways of the molecule. mdpi.com Reaction pathway simulations can be performed to study reaction mechanisms, transition states, and activation energies in different solvent environments, providing a deeper understanding of its chemical behavior in solution. nih.gov

Advanced Computational Methodologies (e.g., Ab Initio Molecular Dynamics)

For a more dynamic and realistic understanding of this compound, advanced computational methodologies like Ab Initio Molecular Dynamics (AIMD) can be employed. AIMD combines quantum mechanical calculations of forces with classical molecular dynamics simulations. mdpi.comnih.gov This approach allows for the study of the dynamic behavior of the molecule, including conformational changes, intermolecular interactions, and the explicit role of solvent molecules over time. mdpi.com

AIMD simulations can provide valuable insights into processes such as:

The stability of different conformers in solution. nih.gov

The dynamics of hydrogen bonding with solvent molecules.

The mechanism of its potential interactions with biological targets.

These advanced simulations, while computationally intensive, offer a level of detail that is inaccessible through static calculations, bridging the gap between theoretical models and experimental observations.

Applications and Broader Research Implications of N Methoxy N 4 Methoxyphenyl Urea

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

N-Methoxy-N'-(4-methoxyphenyl)urea and its derivatives serve as crucial building blocks in the creation of more complex organic structures. The urea (B33335) functional group provides a versatile handle for a variety of chemical transformations. For instance, derivatives of N-(4-methoxyphenyl)urea have been utilized in the synthesis of heterocyclic compounds like isoindoles. clockss.org One synthetic strategy involves the reaction of N-aminophthalimide with substituted carbamates, including those derived from 4-methoxyphenylamine. clockss.org

Furthermore, the core structure is integral to the synthesis of pharmacologically active agents. For example, N-aryl-N'-arylmethylurea scaffolds, which can be derived from precursors related to this compound, are central to the design of new anticancer agents. nih.gov The synthesis of these complex molecules often involves multi-step sequences, such as the Williamson ether synthesis, oxime formation, reduction to an amine, and subsequent reaction with an isocyanate to form the final urea derivative. nih.govmdpi.com

The versatility of this compound is further highlighted by its use in the preparation of various substituted ureas. For example, 1-(4-methoxyphenyl)-3-(4-methylphenyl)urea (B5867942) has been synthesized, demonstrating the ability to introduce different aryl groups onto the urea nitrogen atoms. uni.lu The synthesis of such derivatives often involves the reaction of an appropriately substituted aniline (B41778) with an isocyanate. nih.gov

Contributions to the Development of Novel Organic Reactions and Methodologies

The study of this compound and related compounds has contributed to the advancement of organic synthesis methodologies. Research into the synthesis of N,N'-diaryl ureas, including 1,3-bis(4-methoxyphenyl)urea, has explored the use of silylamines and carbon dioxide. researchgate.net This method offers a pathway to these structures, proceeding through the formation of silylcarbamates which then react with silylamines. researchgate.net

Additionally, the development of efficient N-arylation protocols for heterocyclic compounds has been influenced by reactions involving derivatives of this urea. For instance, the synthesis of 4-anilinoquinazolines, a class of compounds with potential anticancer activity, has been achieved through the N-arylation of 4-chloroquinazolines with various anilines, including 4-methoxy-N-methylaniline. beilstein-journals.org These methodologies are often optimized for efficiency and sustainability, utilizing techniques like microwave-mediated synthesis. beilstein-journals.org

Investigation as a Molecular Probe in Enzyme Systems and Receptor Binding Studies

The structural motif of this compound is found in molecules designed to interact with biological targets, making it a valuable scaffold for developing molecular probes.

Mechanism-Based Enzyme Inhibition Studies

Derivatives of N-(4-methoxyphenyl)urea have been investigated as inhibitors of various enzymes. A notable example is the study of N-(4-methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea, a derivative of a known glycogen (B147801) synthase kinase 3β (GSK-3β) inhibitor. nih.govresearchgate.netresearchgate.net Researchers have synthesized and characterized this compound to understand the structure-activity relationships that govern its binding to the kinase. researchgate.netresearchgate.net These studies are crucial for designing more potent and selective enzyme inhibitors.

Ligand-Biomolecule Interaction Analysis

The analysis of how ligands interact with their biological targets is fundamental to drug discovery. The crystal structure of N-(4-methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea has been determined to aid in understanding its potential binding modes. researchgate.net By comparing the structure of this more rigid analog to the original flexible inhibitor, researchers aim to gain insights into the binding pocket of GSK-3β and design improved ligands for applications such as positron emission tomography (PET) imaging. researchgate.netresearchgate.net

Exploration in Material Science for Functional Materials

The unique properties of urea derivatives, including their ability to form hydrogen bonds, make them attractive candidates for the development of functional materials. While direct applications of this compound in material science are not extensively documented in the provided context, the broader class of aryl ureas is known for its potential in forming self-assembling structures and materials with interesting optical or electronic properties. The structural characteristics of this compound, such as the presence of both hydrogen bond donors and acceptors, suggest its potential utility in this area. For instance, 1-methyl-4-aryl-urazoles have been identified as novel reagents for labeling tyrosine residues in proteins, a process with applications in proteomics and material science. rsc.org

Structure-Activity Relationship (SAR) Investigations in Urea-Based Compounds

This compound and its analogs are valuable tools for conducting structure-activity relationship (SAR) studies. By systematically modifying the structure of these urea-based compounds and evaluating their biological activity, researchers can identify key features responsible for their effects.

Implications for Green Chemistry and Sustainable Chemical Processes

The pursuit of green and sustainable chemical processes has become a paramount objective in modern chemistry, driven by the need to minimize environmental impact and enhance resource efficiency. In this context, the synthesis and application of this compound can be evaluated through the lens of green chemistry principles. While specific research directly labeling this compound as a "green" reagent is not abundant, its synthesis and potential applications can be analyzed for their alignment with sustainable practices.

A key aspect of green chemistry is the development of synthetic routes that avoid hazardous reagents and minimize waste. rsc.org Traditionally, the synthesis of ureas often involved the use of highly toxic and corrosive phosgene (B1210022). rsc.org Modern, greener alternatives focus on phosgene-free pathways, which are inherently safer and produce fewer toxic byproducts. rsc.orgresearchgate.net

One of the most promising green approaches to urea synthesis is the direct utilization of carbon dioxide (CO2) as a C1 feedstock. psu.edursc.orgnih.gov This approach is particularly attractive as it utilizes a readily available, non-toxic, and renewable carbon source, contributing to carbon capture and utilization (CCU) strategies. A hypothetical green synthesis of this compound could, therefore, involve the reaction of N-methoxyamine and p-anisidine (B42471) with carbon dioxide.

This reaction could be facilitated by a variety of catalytic systems and dehydrating agents to drive the equilibrium towards the formation of the urea. psu.eduresearchgate.net The direct synthesis from CO2 and amines often proceeds through a carbamic acid intermediate. nih.gov The efficiency of this process can be influenced by factors such as the choice of catalyst, solvent, and reaction conditions. rsc.orgresearchgate.net

Another sustainable approach involves the use of carbamates as intermediates, which can be synthesized from amines and subsequently reacted with another amine to form the unsymmetrical urea. researchgate.netacs.org This method avoids the direct handling of toxic isocyanates. For instance, a carbamate (B1207046) derived from p-anisidine could be reacted with N-methoxyamine to yield the target compound.

The principles of green chemistry also emphasize high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. researchgate.net The atom economy of any proposed synthesis for this compound can be calculated to assess its efficiency in this regard. For example, in a synthesis from N-methoxyamine, p-anisidine, and a carbonyl source, the ideal scenario would be an addition reaction with 100% atom economy. However, in practice, the formation of byproducts such as water would reduce this value.

The choice of solvents and reaction conditions also plays a crucial role in the environmental footprint of a chemical process. The use of greener solvents, such as water or supercritical CO2, or conducting reactions under solvent-free conditions, significantly enhances the sustainability of the synthesis. rsc.orgresearchgate.net Furthermore, the use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green chemistry. researchgate.net

While detailed research on the specific green chemistry applications of this compound is still emerging, the analysis of its potential synthesis routes through the framework of green chemistry principles provides a roadmap for its sustainable production. Future research in this area would likely focus on optimizing catalytic systems for its synthesis from renewable feedstocks like CO2 and biomass-derived amines, and exploring its potential as a catalyst or intermediate in other green chemical transformations.

Data Tables

Future Directions and Emerging Research Avenues for N Methoxy N 4 Methoxyphenyl Urea

Development of Biomimetic and Catalytic Synthetic Approaches

The synthesis of complex ureas is moving beyond traditional methods toward more efficient, selective, and sustainable catalytic and biomimetic strategies. Future research on N-Methoxy-N'-(4-methoxyphenyl)urea would likely focus on developing novel synthetic pathways that offer improvements in yield, purity, and environmental impact.

Current synthetic strategies for similar urea (B33335) compounds often involve the reaction of an appropriate isocyanate with an amine or hydroxylamine (B1172632) derivative. For instance, N-(4-methoxyphenyl) ureas can be synthesized from 4-methoxyphenyl (B3050149) isocyanate. nih.govbeilstein-journals.org The synthesis of N-alkoxyureas, such as N-benzyloxy-N-methoxyurea, has been achieved through methods like the methanolysis of N-acetoxy-N-benzyloxyurea. dnu.dp.ua

Future approaches could explore enzyme-mimicking catalysts or whole-cell biocatalysis to construct the urea backbone under mild conditions. Mechanochemical synthesis, which uses milling or grinding to induce reactions in the solid state, presents another solvent-free alternative that has been successfully applied to other ureas and could be adapted for this target molecule. beilstein-journals.org

Table 1: Potential Catalytic Strategies for this compound Synthesis

Catalytic Approach Potential Advantages Key Research Challenge
Organocatalysis Metal-free, lower toxicity, high functional group tolerance. Catalyst design for specific activation of N-methoxyamine and isocyanate precursors.
Biocatalysis High stereoselectivity and regioselectivity, mild reaction conditions. Identifying or engineering an enzyme capable of processing N-alkoxy substrates.
Mechanochemistry Solvent-free, potentially faster reaction rates, access to different polymorphs. beilstein-journals.org Optimization of milling conditions (frequency, time, additives) for high yield. beilstein-journals.org

| Flow Chemistry | Precise control over reaction parameters, improved safety, easy scalability. | Development of a stable and efficient packed-bed reactor with an immobilized catalyst. |

Unveiling Unprecedented Reactivity Patterns through Advanced Methodologies

The introduction of an N-methoxy group is known to significantly influence the electronic and steric properties of the urea functionality. This can lead to unique reactivity compared to standard N-alkyl or N-aryl ureas. Structural studies on related N-alkoxyureas have shown that the N-alkoxy group can induce specific conformations and alter the bond lengths and angles within the urea core, which in turn dictates reactivity. dnu.dp.ua

Future research will likely employ advanced methodologies to probe these subtleties. High-throughput experimentation (HTE), coupled with rapid analytical techniques, could be used to screen the reactivity of this compound against a vast library of reactants and catalysts. This would accelerate the discovery of novel transformations and reaction conditions that are not apparent from traditional, hypothesis-driven experimentation. Techniques such as advanced NMR spectroscopy (e.g., 2D-NOESY) and computational modeling can provide deep insights into the transient intermediates and complex reaction mechanisms that govern its behavior. acs.org

Integration with Machine Learning and AI for Predictive Chemistry

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of molecular properties, reaction outcomes, and even entire synthetic pathways. ijsea.com For a molecule like this compound, these computational tools offer a powerful means to explore its chemical space without extensive, resource-intensive laboratory work.

Table 2: Applications of AI/ML in this compound Research

AI/ML Application Specific Goal Required Data Potential Impact
Retrosynthesis Planning Predict a viable synthetic route to the target molecule. Large databases of known chemical reactions (e.g., USPTO). nih.gov Accelerates the design of novel and efficient synthetic strategies.
Reaction Yield Prediction Forecast the yield of a reaction involving the target molecule under various conditions. researchgate.net Datasets from high-throughput experiments with varied reactants, solvents, and catalysts. nih.gov Reduces experimental cost and time by prioritizing high-yield conditions.
Property Prediction Estimate physicochemical properties (e.g., solubility, stability) and potential bioactivity. Databases of compounds with known properties and biological activities. nih.govresearchgate.net Guides application-focused research, such as in materials science or drug discovery.

| Mechanism Elucidation | Identify plausible reaction pathways and transition states by integrating with quantum chemical calculations. ijsea.com | Quantum mechanical data (e.g., DFT results) for training. ijsea.comnih.gov | Provides fundamental insights into the molecule's reactivity. |

Multi-Scale Modeling and Simulation for Complex System Behavior

Understanding how this compound behaves in a complex environment, such as in a solution, in a polymer matrix, or during a biological interaction, requires a multi-scale modeling approach. These methods bridge the gap from quantum mechanical descriptions of single molecules to macroscopic system properties.

Quantum Mechanics (QM): At the most fundamental level, QM methods like Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, optimized geometry, and vibrational frequencies. This provides insights into its intrinsic reactivity and spectroscopic signatures. ijsea.comnih.gov

Molecular Dynamics (MD): MD simulations can model the behavior of many molecules over time. acs.org This would allow researchers to study the solvation of this compound, its aggregation behavior, and its interactions with other molecules, such as binding to a protein active site. acs.org

System Dynamics: For larger-scale applications, such as modeling its release from a carrier formulation, system dynamics models can be employed. These models use differential equations to describe processes like diffusion and degradation over time, building upon parameters derived from finer-scale simulations. mdpi.comnih.gov

By integrating these different modeling scales, researchers can build a comprehensive, predictive understanding of the molecule's behavior from the atomic level to the bulk system.

Contribution to Fundamental Understanding of Urea Chemistry and N-Alkoxy Moieties

Systematic study of this compound can provide valuable data to enrich our fundamental understanding of urea chemistry. The urea functional group is of immense importance in synthetic, biological, and materials chemistry. acs.orgresearchgate.net

The key contribution would be in elucidating the role of the N-alkoxy group. Unlike simple alkyl or aryl substituents, the N-O bond introduces unique stereoelectronic effects, including the anomeric effect, where the lone pairs on the oxygen atom can interact with the antibonding orbital of the N-C bond. dnu.dp.ua This interaction can influence the rotational barrier of the N-C bond, the planarity of the urea group, and its hydrogen bonding capabilities.

Detailed structural analysis via X-ray crystallography, combined with spectroscopic and computational studies, would allow for a direct comparison with non-alkoxylated ureas. This would help quantify the impact of the N-methoxy group on bond lengths, bond angles, and intermolecular interactions, contributing to the broader principles that govern the structure and reactivity of this important class of compounds. dnu.dp.uaresearchgate.net

Q & A

Q. What are the recommended synthetic routes for N-Methoxy-N'-(4-methoxyphenyl)urea, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

  • Microwave-Assisted Synthesis: demonstrates that microwave irradiation (403 K, 1 h in dry DMF under nitrogen) yields 39% of a related urea derivative. Optimization could involve adjusting reaction time, temperature, and solvent polarity.
  • Isocyanate-Amine Coupling: Reacting 4-methoxyphenyl isocyanate with substituted amines in aprotic solvents (e.g., DMF, THF) under inert atmospheres is a common approach. Excess isocyanate may improve yields.
  • Purification: Silica chromatography (e.g., 98% dichloromethane/2% methanol) and recrystallization (e.g., ethyl acetate/hexane with ethanol) are effective for isolation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • 1H NMR: Key peaks include aromatic protons (δ 6.85–7.41 ppm for methoxyphenyl groups) and urea NH signals (δ 9.28–11.75 ppm, broad singlets) .
  • 13C NMR: Carbonyl carbons (urea C=O) appear at δ 152–154 ppm, while methoxy carbons resonate at δ 55–56 ppm .
  • HRMS: Exact mass calculations (e.g., m/z 272.1161 for a related urea) confirm molecular formula .
Technique Key Peaks/Data Reference
1H NMRδ 3.73 ppm (OCH3), δ 8.53 ppm (thiazole H)
HRMSm/z 295.0483 (M+H)+

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the molecular structure of this compound derivatives?

Methodological Answer:

  • Refinement Software: Use SHELXL for small-molecule refinement. For example, achieved R = 0.050 and wR = 0.145 using SHELXL97 .
  • Handling Disorder: Apply constraints/restraints for disordered methoxy or aryl groups. Check for twinning using Rint values (e.g., Rint = 0.053 in ) .
  • Cross-Validation: Compare hydrogen-bonding networks (e.g., N–H⋯O interactions in ) with spectroscopic data to validate planar geometry .

Q. How does the planarity of the urea core influence biological activity, and what structural modifications can enhance binding affinity?

Methodological Answer:

  • Planarity and Activity: Coplanar urea derivatives (r.m.s. deviation <0.045 Å) exhibit improved binding to targets like GSK-3β. For example, shows that replacing flexible benzyl groups with rigid phenyl groups alters kinase interactions .
  • Modifications:
    • Electron-Withdrawing Groups: Introduce nitro or halogen substituents to enhance hydrogen-bonding (e.g., 5-nitrothiazole in ) .
    • Methoxy Positioning: Para-methoxy groups optimize steric compatibility in hydrophobic pockets, while ortho-substituents may hinder binding .

Q. What are the challenges in interpreting hydrogen-bonding networks in the crystal lattice, and how do these interactions affect material properties?

Methodological Answer:

  • Hydrogen-Bond Analysis: In , N–H⋯O bonds (2.0–2.3 Å) form 1D chains along [101], influencing crystal packing and stability. Use PLATON or Mercury to visualize these networks .
  • Thermal Stability: Strong intermolecular interactions (e.g., hydrogen bonds) correlate with higher melting points (e.g., 454 K in ) .
Interaction Geometry (Å, °) Impact
N–H⋯O (urea-thiazole)2.08 Å, 158°Stabilizes planar conformation

Q. How can researchers design analogues to explore structure-activity relationships (SAR) in pesticidal or medicinal applications?

Methodological Answer:

  • Scaffold Hopping: Replace the methoxyphenyl group with bioisosteres (e.g., benzodioxole or pyridyl) to maintain π-π stacking while altering solubility .
  • Biological Assays: Test analogues against targets like GSK-3β () or insect acetylcholinesterase (). Measure IC50 values and compare with crystallographic overlays .

Q. What strategies mitigate low yields or byproduct formation during large-scale synthesis?

Methodological Answer:

  • Byproduct Identification: Use LC-MS or TLC to detect intermediates (e.g., notes hydantoin byproducts from phenylglyoxal reactions).
  • Optimization: Increase reaction stoichiometry (1.2–1.5 eq. of isocyanate), and employ flow chemistry for better heat/mass transfer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.